molecular formula C17H24ClN3O3 B2902323 tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate CAS No. 1353979-99-3

tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate

Cat. No.: B2902323
CAS No.: 1353979-99-3
M. Wt: 353.85
InChI Key: JMCNHMZGBNRMLS-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate: . This compound features a tert-butyl group, a chloronicotinamide moiety, and a piperidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the piperidine ring to its corresponding N-oxide.

  • Reduction: : Reduction of the chloronicotinamide moiety to form the corresponding amine.

  • Substitution: : Replacement of the chloro group with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Piperidine N-oxide

  • Reduction: : 2-chloronicotinamide amine

  • Substitution: : Various substituted piperidine derivatives

Scientific Research Applications

Tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : The compound can be used to study biological processes involving nicotinamide derivatives.

  • Industry: : Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors that are part of specific metabolic pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate: can be compared with other similar compounds such as:

  • Nicotinamide derivatives: : These compounds share the nicotinamide moiety but differ in their substituents and core structures.

  • Piperidine derivatives: : Other piperidine-based compounds may have different functional groups attached to the ring.

The uniqueness of This compound lies in its specific combination of the tert-butyl group, chloronicotinamide moiety, and piperidine ring, which provides distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-[[(2-chloropyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3/c1-17(2,3)24-16(23)21-9-6-12(7-10-21)11-20-15(22)13-5-4-8-19-14(13)18/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCNHMZGBNRMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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